Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-(pentan-2-ylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7-8(3)13-12-14-9(4)10(17-12)11(15)16-6-2/h8H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYKJKYTGCCEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=NC(=C(S1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities. They interact with various biological targets, affecting numerous cellular processes.
Mode of Action
Thiazoles are known to interact with their targets in various ways, leading to different biological outcomes. The specific interactions and resulting changes would depend on the exact nature and structure of the compound, as well as the target it interacts with.
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their wide range of biological activities. The downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazoles are known to have various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities. The specific effects of this compound would depend on its targets and mode of action.
Biological Activity
Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₈N₂O₃S
- CAS Number : 852389-01-6
The compound features a thiazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing thiazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.
Case Studies
- Antileishmanial Activity :
- Antitubercular Properties :
Cytotoxicity and Selectivity
While exploring the biological activity of this compound, it is essential to consider its cytotoxic effects on mammalian cells. Research indicates that certain thiazole derivatives can exhibit cytotoxicity; however, modifications in the molecular structure can enhance selectivity towards target pathogens while minimizing toxicity to human cells.
Data Table: Biological Activity Overview
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the thiazole ring and the alkyl amino group plays a crucial role in enhancing its interaction with biological targets.
Key Findings from SAR Studies:
- Substitution Effects :
- Optimization Strategies :
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among analogs involve substitutions at positions 2 and 4 of the thiazole ring. Below is a comparative analysis:
*Calculated based on molecular formula.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes and characterization techniques for Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate? A: The compound can be synthesized via cyclocondensation of β-amidothioamides with α-halocarbonyl derivatives, as demonstrated in analogous thiazole syntheses . Key steps include optimizing solvent choice (e.g., dioxane or ethanol), stoichiometric ratios, and reaction temperature (20–25°C). Characterization involves:
- IR spectroscopy to confirm functional groups (e.g., νmax ~1700–1753 cm⁻¹ for ester carbonyl) .
- NMR spectroscopy (¹H/¹³C) to verify substituent integration and aromaticity .
- Mass spectrometry (EI) to validate molecular ion peaks and fragmentation patterns .
Advanced Synthetic Optimization
Q: How can reaction conditions be tailored to improve the yield of thiazole derivatives with branched alkylamino substituents? A: Yield optimization requires:
- Catalyst screening : Triethylamine aids in deprotonation and intermediate stabilization .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole core .
- Temperature control : Slow addition of reagents at 20–25°C minimizes side reactions .
Contradictions in yield between similar derivatives (e.g., 68–73% in ) may arise from steric hindrance from the pentan-2-yl group, necessitating extended reaction times.
Structural Ambiguity Resolution
Q: How are crystallographic methods employed to resolve conflicting spectral data for thiazole derivatives? A: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate was resolved using SHELXL (R factor = 0.058) . Software like WinGX integrates SHELX workflows for refinement and ORTEP for visualizing anisotropic displacement ellipsoids . Discrepancies between experimental and theoretical NMR shifts can be cross-validated via SCXRD bond-length analysis .
Biological Activity Evaluation
Q: How would you design experiments to assess this compound’s potential as an IRES inhibitor in cancer models? A:
- In vitro assays : Use bicistronic reporter constructs (e.g., T47D cells with IGF1R IRES) to measure translational inhibition, comparing activity to lead compound W (IC₅₀ via dose-response curves) .
- Control experiments : Include cycloheximide (translation elongation inhibitor) to distinguish IRES-specific effects .
- SAR profiling : Modify the pentan-2-yl group to assess steric/electronic impacts on bioactivity .
Data Contradiction Analysis
Q: How should researchers address inconsistencies between observed and theoretical spectral data? A:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .
- Purity checks : Recrystallization (e.g., ethanol-DMF mixtures) removes impurities that distort spectral peaks .
Computational Docking Studies
Q: What methodologies are used to predict binding interactions of this thiazole derivative with biological targets? A:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., binding poses of analogous compounds in ).
- Free energy calculations : MM-GBSA or MM-PBSA refine affinity predictions.
- Dynamics simulations : MD trajectories (100 ns) assess binding stability under physiological conditions .
Structure-Activity Relationship (SAR) Strategies
Q: What structural modifications to the thiazole core could enhance bioactivity? A:
- Substituent variation : Replace the pentan-2-yl group with aryl (e.g., 4-nitrophenyl) or heteroaryl moieties to modulate lipophilicity .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility .
- Halogenation : Introduce Cl or Br at the 4-methyl position to enhance target affinity .
Crystallographic Software Selection
Q: What criteria guide the choice of software for refining crystal structures of thiazole derivatives? A:
- Data quality : SHELXL is preferred for high-resolution (<1.0 Å) datasets, while SHELXD/SHELXE handle partial or twinned data .
- Automation : WinGX pipelines streamline data processing and CIF generation .
- Visualization : ORTEP-for-Windows aids in interpreting thermal ellipsoids and packing diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
